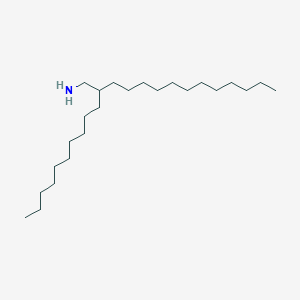1-Tetradecanamine, 2-decyl-
CAS No.: 62281-07-6
Cat. No.: VC2359085
Molecular Formula: C24H51N
Molecular Weight: 353.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62281-07-6 |
|---|---|
| Molecular Formula | C24H51N |
| Molecular Weight | 353.7 g/mol |
| IUPAC Name | 2-decyltetradecan-1-amine |
| Standard InChI | InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3 |
| Standard InChI Key | ASAVFBNAUMXKHJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC(CCCCCCCCCC)CN |
| Canonical SMILES | CCCCCCCCCCCCC(CCCCCCCCCC)CN |
Introduction
Chemical Identity and Physical Properties
1-Tetradecanamine, 2-decyl- is a primary amine with the molecular formula C₂₄H₅₁N and a molecular weight of 353.67 g/mol . It is characterized by a long hydrocarbon chain structure with a branched architecture. The compound bears a CAS Registry Number of 62281-07-6, which serves as its unique identifier in chemical databases and literature .
Structural Characteristics
The structure of 1-Tetradecanamine, 2-decyl- features a primary amine group (-NH₂) attached to a carbon chain that includes a tetradecyl (C₁₄) main chain with a decyl (C₁₀) branching group. This branched structure influences its physical properties and chemical behavior significantly. The standard structural representations include:
-
InChI: InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3
-
SMILES: C(CCCCCCCCCCCC)(CCCCCCCCCC)CN
-
Canonical SMILES: NCC(CCCCCCCCCC)CCCCCCCCCCCC
Physical Properties Table
Chemical Reactivity and Transformations
The reactivity of 1-Tetradecanamine, 2-decyl- is primarily governed by its primary amine functional group, which can participate in numerous chemical transformations.
Characteristic Reactions
Primary amines like 1-Tetradecanamine, 2-decyl- typically undergo several characteristic reactions:
-
Nucleophilic Substitution: The primary amine acts as a nucleophile in reactions with alkyl halides
-
Acylation: Formation of amides through reaction with carboxylic acids or their derivatives
-
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts
-
Oxidation: Conversion to hydroxylamines, nitro compounds, or other oxidized nitrogen species
Relationship to Other Compounds
Understanding the relationship between 1-Tetradecanamine, 2-decyl- and structurally similar compounds provides valuable context for its properties and applications.
Related Compounds Table
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| 1-Tetradecanamine, 2-decyl- | 62281-07-6 | C₂₄H₅₁N | 353.67 | Reference compound (primary amine) |
| 2-decyl-N,N-dimethyltetradecan-1-amine | 139615-40-0 | C₂₆H₅₅N | 381.72 | Contains two methyl groups on nitrogen |
| 2-decyltetradecanol | 58670-89-6 | C₂₄H₅₀O | 354.65 | Contains hydroxyl instead of amine group |
| N,N-Dimethyltetradecylamine | 112-75-4 | C₁₆H₃₅N | 241.46 | Linear chain with dimethylated nitrogen |
| 1-Tetradecanamine, 2-decyl-N-(2-decyltetradecyl)- | 62355-51-5 | C₄₈H₉₉N | 690.31 | Larger molecule with additional alkyl groups |
Structure-Property Relationships
The branched structure of 1-Tetradecanamine, 2-decyl- influences several key properties:
-
Surfactant Behavior: The hydrophilic amine head group combined with the hydrophobic alkyl chains creates amphiphilic properties
-
Melting/Boiling Points: Branching typically lowers melting and boiling points compared to linear isomers
-
Solubility: The long alkyl chains reduce water solubility while enhancing solubility in non-polar solvents
-
Biodegradability: Branched structures may show different biodegradation patterns compared to linear chains
Analytical Methods for Identification and Quantification
Several analytical techniques can be employed for the identification and quantification of 1-Tetradecanamine, 2-decyl- in various matrices.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) represents one of the primary analytical techniques for identifying and quantifying this compound . The GC-MS analysis typically utilizes columns such as Elite-1 (100% Dimethyl poly siloxane) with appropriate temperature programming to achieve separation .
Spectroscopic Methods
Spectroscopic techniques that may be employed include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Infrared (IR) spectroscopy for functional group identification
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Current Research and Future Perspectives
Research involving compounds in this structural class continues to evolve, with several potential directions for future investigation.
Emerging Applications
Ongoing research suggests potential new applications for branched long-chain amines:
-
Advanced Materials: Development of novel surfactants and emulsifiers with enhanced properties
-
Pharmaceutical Research: Investigation of antimicrobial properties and potential therapeutic applications
-
Green Chemistry: Exploration of more environmentally friendly synthesis methods and applications
Research Challenges
Several challenges remain in the full characterization and application of 1-Tetradecanamine, 2-decyl-:
-
Comprehensive Physical Property Data: More complete characterization of physical properties
-
Structure-Activity Relationships: Better understanding of how structural features influence biological and chemical activities
-
Environmentally Benign Synthesis: Development of greener synthetic routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume